molecular formula C4H2N2O5 B13679559 3-Nitroisoxazole-5-carboxylic acid

3-Nitroisoxazole-5-carboxylic acid

Cat. No.: B13679559
M. Wt: 158.07 g/mol
InChI Key: SANPGSSGLHLKAQ-UHFFFAOYSA-N
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Description

3-Nitroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method employs the use of sodium hypochlorite and triethylamine to generate the nitrile oxide in situ, which then reacts with an alkyne to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be converted to an alcohol or ester.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Alcohols or esters.

    Substitution: Substituted isoxazoles.

Mechanism of Action

The mechanism of action of 3-nitroisoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

  • Isoxazole-3-carboxylic acid
  • Isoxazole-5-carboxylic acid
  • 4,5-Diaryloisoxazol-3-carboxylic acids

Comparison: 3-Nitroisoxazole-5-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which impart distinct reactivity and biological activity.

Properties

IUPAC Name

3-nitro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(5-11-2)6(9)10/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPGSSGLHLKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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